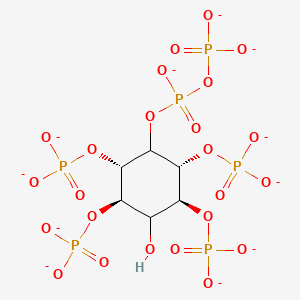

5-PP-InsP4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

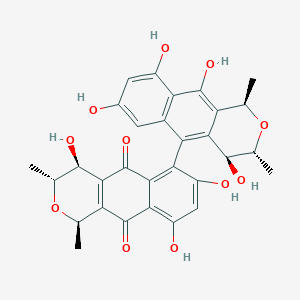

5-diphospho-1D-myo-inositol 1,3,4,6-tetrakisphosphate(11-) is fully deprotonated form of 5-diphospho-1D-myo-inositol 1,3,4,6-tetrakisphosphate; major species at pH 7.3 It is an inositol phosphate oxoanion and a myo-inositol polyphosphate. It is a conjugate base of a 5-diphospho-myo-inositol 1,3,4,6-tetrakisphosphate.

Aplicaciones Científicas De Investigación

Chemoenzymatic Synthesis

The scalable chemoenzymatic synthesis of inositol pyrophosphates like 5-PP-InsP4 is significant in understanding their functions at a biochemical level. This synthesis, involving inositol hexakisphosphate kinase and human diphosphoinositol pentakisphosphate kinase, provides high-purity PP-InsPs, facilitating research on their signaling functions (Puschmann et al., 2019).

Ligand Specificity in Polyphosphate Polymerase

The study of this compound in the context of SPX domain in yeast polyphosphate polymerase VTC shows its role as a primary activator in cells. This research provides insights into how this compound, despite having lower potency than other PP-InsPs, plays a crucial role in adapting cytosolic phosphate concentrations to different metabolic conditions (Gerasimaitė et al., 2017).

Impact on Intracellular Calcium Oscillations

Research involving the use of photocaged this compound derivatives in living β-cells has shown that this compound can modulate intracellular calcium oscillations. This study highlights the potential of this compound in regulating cellular activities like granule localization and calcium signalling (Bittner et al., 2020).

Mammalian Inositol Pyrophosphate Interactome

The development of triplexed affinity reagents to study the interactome of 5-PP-InsP5 in mammalian cells reveals connections with central cellular regulators, such as lipid phosphatases, protein kinases, and GTPases. This research aids in understanding the signaling modalities of inositol pyrophosphates like this compound (Furkert et al., 2020).

Prometabolites for Cellular Delivery

The development of prometabolites for 5-PP-InsP5, which can release 5-PP-InsP5 in mammalian cell/tissue homogenates, demonstrates a strategy to deliver PP-InsPs into living cells. This approach is crucial for studying PP-InsP(y) physiology (Pavlović et al., 2015).

Synthesis for Biochemical Studies

The chemical synthesis of PP-InsPs like this compound enables the production of scalable amounts with known stereochemistry, critical for studying their structure and functions. This synthesis approach opens avenues for exploring inositol-related cellular signaling pathways (Capolicchio, 2015).

Substrate Capture Site for Drug Discovery

The synthesis of this compound and its interaction with PPIP5Ks uncover a substrate capture site, providing new insights for drug discovery targeting inositol polyphosphate analogues (Wang et al., 2014).

Structural and Biochemical Characterization

The structural and biochemical characterization of enzymes metabolizing PP-InsPs, such as Siw14, enhances our understanding of their reaction mechanisms and regulation. This research provides insight into the specificity and activity of these enzymes (Wang et al., 2018).

Signal Transduction during Stress

The role of this compound in signal transduction during environmental stress, particularly in response to hyperosmotic stress and thermal challenges, highlights its significance in cellular signaling and stress response mechanisms (Choi et al., 2005).

Propiedades

Fórmula molecular |

C6H7O24P6-11 |

|---|---|

Peso molecular |

648.95 g/mol |

Nombre IUPAC |

[(1S,3R,4S,6R)-2-hydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxy-3,4,6-triphosphonatooxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H18O24P6/c7-1-2(25-31(8,9)10)4(27-33(14,15)16)6(29-36(23,24)30-35(20,21)22)5(28-34(17,18)19)3(1)26-32(11,12)13/h1-7H,(H,23,24)(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/p-11/t1?,2-,3+,4+,5-,6? |

Clave InChI |

FFZGWHDHUIRNPY-UYSNGIAKSA-C |

SMILES isomérico |

[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |

SMILES canónico |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |

Origen del producto |

United States |

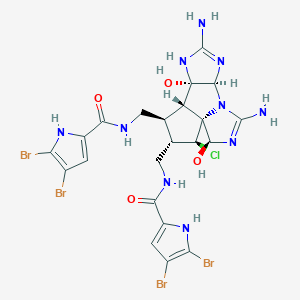

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

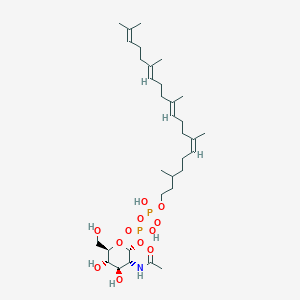

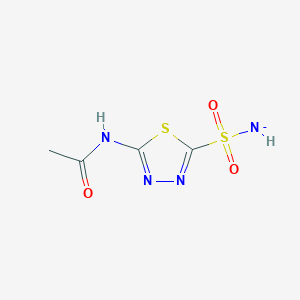

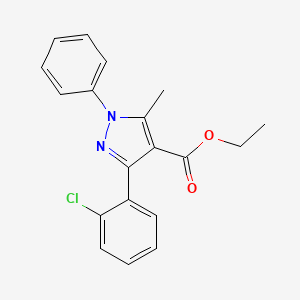

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)

![[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B1263808.png)